![molecular formula C14H13BO4 B151643 (4'-(甲氧羰基)-[1,1'-联苯]-4-基)硼酸 CAS No. 501944-43-0](/img/structure/B151643.png)

(4'-(甲氧羰基)-[1,1'-联苯]-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

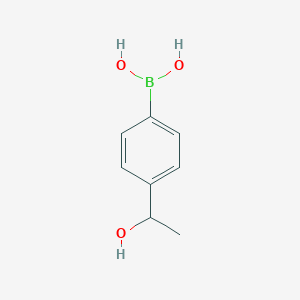

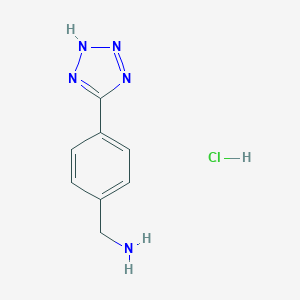

“(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic Acid” is a 4,4’'-Disubstituted biphenyl boronic acid (BBA) and a push-pull fluorophore with turn-on fluorescence properties . Upon carbohydrate triol binding, BBA boronate esters can participate in photon-induced electron transfer, giving a twisted intramolecular charge transfer (TICT) complex .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.05 . Unfortunately, no further physical and chemical properties could be retrieved from the available resources.科学研究应用

Here is a comprehensive analysis of the scientific research applications of “[4-(4-methoxycarbonylphenyl)phenyl]boronic acid”:

Suzuki–Miyaura Cross-Coupling

This compound is used as a reagent in the Suzuki–Miyaura cross-coupling reaction with aryl halides to form carbon-carbon (C-C) bonds, which is a fundamental step in the synthesis of various organic compounds .

Synthesis of Biphenyl Derivatives

It facilitates the selective ortho C-H arylation of ketones using Rhodium (Rh) catalysts, leading to the formation of biphenyl derivatives .

Oxidative Heck Reaction and Intramolecular C-H Amidation

The compound serves as a reagent for tandem-type Palladium (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, which are valuable transformations in organic synthesis .

Aerobic Fluoroalkylation

It is involved in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, a method used to introduce fluoroalkyl groups into organic molecules .

Nitration Reactions

This boronic acid is used for one-pot ipso-nitration of arylboronic acids and copper-catalyzed nitration, which are important processes for introducing nitro groups into aromatic compounds .

Metal-Organic Frameworks (MOFs)

It has been used in the loading of platinum nanoparticles into stable, porous, and phosphorescent metal-organic frameworks (MOFs), which have potential applications in catalysis and sensing .

安全和危害

作用机制

Target of Action

The primary target of (4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid, also known as [4-(4-methoxycarbonylphenyl)phenyl]boronic acid, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid moiety of the compound is transferred from boron to the palladium (II) complex . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is a key method for forming carbon-carbon bonds in organic synthesis . The compound’s role in this reaction can influence the synthesis of a wide range of organic compounds .

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound is a stable and readily prepared organoboron reagent , suggesting it may have favorable bioavailability characteristics in certain contexts.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, solvent, and the presence of other functional groups .

属性

IUPAC Name |

[4-(4-methoxycarbonylphenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9,17-18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHWJBMJYPCGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585709 |

Source

|

| Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid | |

CAS RN |

501944-43-0 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-borono-, 4-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501944-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。